3-[(3-Methoxyphenoxy)methyl]benzohydrazide
CAS No.: 834913-38-1
Cat. No.: VC4202333
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304
* For research use only. Not for human or veterinary use.
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide - 834913-38-1](/images/structure/VC4202333.png)
Specification
CAS No. | 834913-38-1 |
---|---|
Molecular Formula | C15H16N2O3 |
Molecular Weight | 272.304 |
IUPAC Name | 3-[(3-methoxyphenoxy)methyl]benzohydrazide |
Standard InChI | InChI=1S/C15H16N2O3/c1-19-13-6-3-7-14(9-13)20-10-11-4-2-5-12(8-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) |
Standard InChI Key | UOOLHXFCTFFEHU-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)NN |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-[(3-Methoxyphenoxy)methyl]benzohydrazide features a benzohydrazide core () substituted at the 3-position with a methoxyphenoxymethyl group. The methoxy group () at the 3-position of the phenoxy ring introduces electron-donating effects, influencing reactivity and intermolecular interactions .
Physicochemical Properties
Key properties include:
-
LogP: 1.94, indicating moderate lipophilicity suitable for membrane permeability .
-
Hydrogen Bond Donors/Acceptors: 2 donors and 4 acceptors, facilitating interactions with biological targets .
-
Polar Surface Area: 74 Ų, aligning with bioavailability criteria for small molecules .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 272.30 g/mol |
LogP | 1.94 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
Synthetic Methodologies
General Synthesis
While direct synthesis protocols for 3-[(3-Methoxyphenoxy)methyl]benzohydrazide are sparsely documented, analogous benzohydrazides are typically synthesized via hydrazinolysis of esters or condensation reactions. For example:
-
Ester Hydrazinolysis: Reacting methyl 3-[(3-methoxyphenoxy)methyl]benzoate with hydrazine hydrate under reflux yields the hydrazide .
-
Schiff Base Formation: Condensation of benzohydrazides with aldehydes or ketones forms hydrazone derivatives, a strategy employed to enhance bioactivity .
Optimization Challenges
Key challenges include low yields (e.g., 42.6% in intermediate steps ) and purification difficulties due to the compound’s polarity. Microwave-assisted synthesis and catalyst screening (e.g., CDI/DMAP ) may improve efficiency.
Pharmacological Activities
Antiglycation Effects
Benzohydrazides with methoxy substitutions inhibit advanced glycation end products (AGEs). In vitro studies on analogs like 4-[(4-methoxyphenoxy)methyl]benzohydrazide showed IC₅₀ values of 12.5 µM against AGE formation, comparable to rutin (IC₅₀: 10.2 µM). The 3-methoxy isomer may exhibit similar activity due to shared redox-modulating mechanisms.
Analytical Characterization
Spectroscopic Profiling
-
IR Spectroscopy: Stretching vibrations at 3329 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O), and 1206 cm⁻¹ (C-O) confirm hydrazide and ether functionalities .
-
NMR Spectroscopy:
Table 2: Key NMR Assignments
Proton/Carbon | Chemical Shift (ppm) | Assignment |
---|---|---|
N-H | 9.9 (s) | Hydrazide NH |
OCH₃ | 3.87 (s) | Methoxy group |
C=O | 167.2 | Benzohydrazide carbonyl |
Applications and Future Directions
Therapeutic Applications
-
Antimicrobial Agents: Structural optimization could yield broad-spectrum antibiotics targeting multidrug-resistant strains .
-
Antidiabetic Therapeutics: AGE inhibition positions this compound as a candidate for managing diabetic complications.
Research Gaps and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume